molecular formula C20H29N3O2 B5917028 9-(4-morpholinylmethyl)-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol

9-(4-morpholinylmethyl)-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol

Cat. No. B5917028
M. Wt: 343.5 g/mol
InChI Key: FYLCLHXIPKWGMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(4-morpholinylmethyl)-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol, commonly known as MT-45, is a synthetic opioid analgesic that was first developed in the 1970s. It is a potent agonist of the μ-opioid receptor, which is primarily responsible for its analgesic effects. MT-45 has gained attention in recent years due to its potential use as a research tool in the study of opioid receptors and pain pathways.

Mechanism of Action

MT-45 exerts its effects by binding to the μ-opioid receptor, which is primarily responsible for mediating the analgesic effects of opioids. This binding results in the activation of the receptor and the subsequent inhibition of the release of neurotransmitters that are responsible for the transmission of pain signals. MT-45 also has some affinity for the δ-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
MT-45 has been shown to produce analgesia in animal models of pain. It has also been shown to produce respiratory depression, sedation, and hypothermia. MT-45 has been shown to have a longer duration of action than other opioids, which may make it useful in the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

One advantage of MT-45 is its potency as an agonist of the μ-opioid receptor, which makes it useful as a research tool in the study of opioid receptors and pain pathways. However, one limitation of MT-45 is its potential for abuse and dependence, which may limit its usefulness as a research tool. Additionally, the long duration of action of MT-45 may make it difficult to use in certain experimental paradigms.

Future Directions

There are several potential future directions for research involving MT-45. One area of interest is the development of new opioid receptor ligands based on the structure of MT-45. Another area of interest is the study of the effects of MT-45 on the central nervous system and its potential for the treatment of chronic pain. Finally, the potential for abuse and dependence associated with MT-45 highlights the need for further research into the development of safer and more effective opioid analgesics.

Synthesis Methods

The synthesis of MT-45 involves a multi-step process that begins with the reaction of 4-chlorobenzyl chloride with morpholine to form 4-(morpholinomethyl)chlorobenzene. This intermediate is then reacted with 1,3-diaminopropane to form the tricyclic structure of MT-45. Finally, the hydroxyl group is added to the molecule to form the final product.

Scientific Research Applications

MT-45 has been primarily used as a research tool in the study of opioid receptors and pain pathways. It has been shown to be a potent agonist of the μ-opioid receptor, which is responsible for mediating the analgesic effects of opioids. MT-45 has also been used in the study of the effects of opioids on the central nervous system and in the development of new opioid receptor ligands.

properties

IUPAC Name

9-(morpholin-4-ylmethyl)-1-phenyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c24-20(16-21-8-10-25-11-9-21)18-12-22-6-7-23(13-18)15-19(20,14-22)17-4-2-1-3-5-17/h1-5,18,24H,6-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLCLHXIPKWGMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3CN1CC(C2)(C3(CN4CCOCC4)O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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